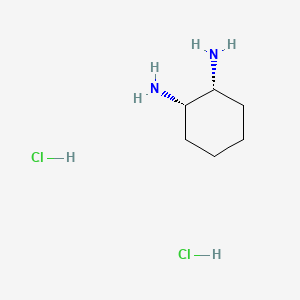

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2 . It is a powder form substance .

Synthesis Analysis

The synthesis of compounds similar to “(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” involves complex chemical reactions. For instance, the synthesis of sapropterin dihydrochloride, which has a similar structure, involves reducing the synthesis route, introducing a chiral center in an asymmetric synthesis manner, and obtaining a target compound having a high antimer isomerism value by means of selective catalysis .Molecular Structure Analysis

The molecular structure of “(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” is determined by its molecular formula C6H16Cl2N2 . The compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements but is nonsuperimposable and non-mirror images .Physical And Chemical Properties Analysis

“(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” is a powder form substance . Its molecular weight is 187.11 Da . Diastereomers like this compound have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation and Chemical Synthesis

Cyclohexene, a related compound, undergoes oxidation to produce various industrially valuable intermediates. Controlled and selective catalytic oxidation processes are crucial for efficiently obtaining specific products with applications in the chemical industry. These advancements are valuable for both academic and industrial purposes, showcasing the importance of cyclohexane derivatives in synthetic chemistry (Cao et al., 2018).

Environmental and Health Impact Studies

Research on alkyl diamines, including cyclohexanediamine, focuses on their acute toxicity and potential environmental and health impacts. These studies provide critical insights into the safety and regulatory aspects of these chemicals, contributing to better management and mitigation strategies for their use and disposal (Kennedy, 2007).

Hydrogen Storage and Energy Applications

Cycloalkanes, including cyclohexane derivatives, are explored as potential organic liquid phase hydrogen carriers. This research is part of the broader effort to find efficient, safe, and economically viable solutions for hydrogen storage, crucial for the development of clean energy technologies (Bourane et al., 2016).

Analytical Chemistry and Food Safety

The development of analytical methods for detecting and quantifying chemical contaminants in foods and environmental samples is another significant area of application. Studies on methods for analyzing MCPD esters and glycidyl esters in edible oils illustrate the importance of cyclohexane derivatives in ensuring food safety and public health (Crews et al., 2013).

Safety and Hazards

The safety data sheet for “(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” indicates that it has some hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Wirkmechanismus

Target of Action

It is structurally similar to sapropterin , which is a cofactor in the synthesis of nitric oxide and is essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase .

Mode of Action

Based on its structural similarity to sapropterin, it may also act as a cofactor in the synthesis of nitric oxide and assist in the conversion of phenylalanine to tyrosine .

Biochemical Pathways

If we consider its structural similarity to sapropterin, it might be involved in the conversion of phenylalanine to tyrosine, the conversion of tyrosine to l-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .

Result of Action

Based on its structural similarity to sapropterin, it might help in reducing blood phenylalanine levels .

Eigenschaften

IUPAC Name |

(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKOZXSZLOBKGM-RUTFAPCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743957 |

Source

|

| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | |

CAS RN |

10027-80-2 |

Source

|

| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)